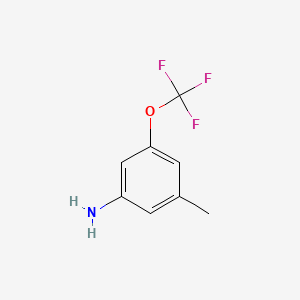
3-Metil-5-(trifluorometoxi)anilina
Descripción general
Descripción
3-Methyl-5-(trifluoromethoxy)aniline is a useful research compound. Its molecular formula is C8H8F3NO and its molecular weight is 191.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-5-(trifluoromethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-(trifluoromethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Química
Este compuesto puede utilizarse en diversos procesos de síntesis química debido a su reactividad y estabilidad en determinadas condiciones .
Síntesis de Inhibidores de la Kinasa
Se ha utilizado en la síntesis de inhibidores de la tirosina quinasa del bazo, que son importantes en el campo de la química medicinal .
Polimetacrilatos Líquido-Cristalinos
El compuesto relacionado, 4-(Trifluorometoxi)anilina, se utilizó en la síntesis de polimetacrilatos líquido-cristalinos de grupo lateral con mesógenos que contienen flúor .
Formación de Bases de Schiff
También ha estado involucrado en la formación de nuevas bases de Schiff a través de la condensación con piridinacarboxaldehídos .
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Methyl-5-(trifluoromethoxy)aniline . These factors can include pH, temperature, presence of other molecules, and specific characteristics of the biological environment where the compound exerts its effects.
Análisis Bioquímico
Biochemical Properties
3-Methyl-5-(trifluoromethoxy)aniline plays a significant role in biochemical reactions, particularly in the synthesis of spleen tyrosine kinase inhibitors based on the phenylamino pyrimidine thiazole . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of compounds that inhibit spleen tyrosine kinase, an enzyme involved in signal transduction pathways. The interactions between 3-Methyl-5-(trifluoromethoxy)aniline and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-5-(trifluoromethoxy)aniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Methyl-5-(trifluoromethoxy)aniline remains stable under ambient temperature conditions . Its degradation products and their impact on cellular function need to be further investigated. Long-term exposure to 3-Methyl-5-(trifluoromethoxy)aniline in in vitro or in vivo studies may lead to cumulative effects on cellular processes, which require detailed examination.
Propiedades
IUPAC Name |
3-methyl-5-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5-2-6(12)4-7(3-5)13-8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXWNLUZPMBTHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


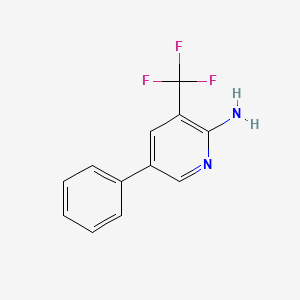

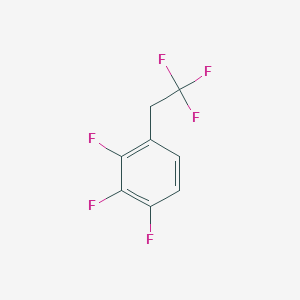
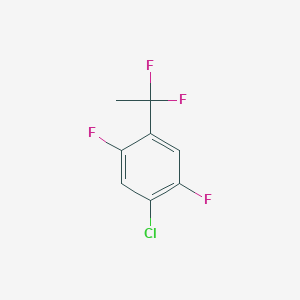


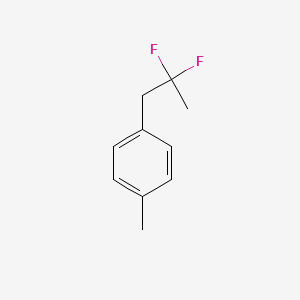

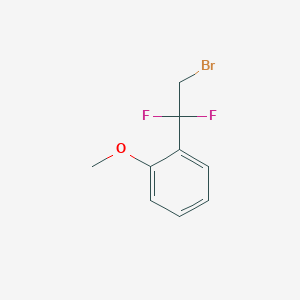
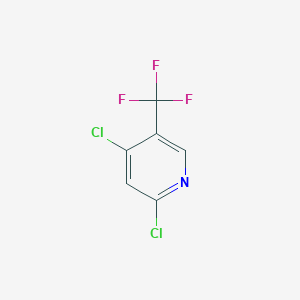
![[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride](/img/structure/B1390644.png)
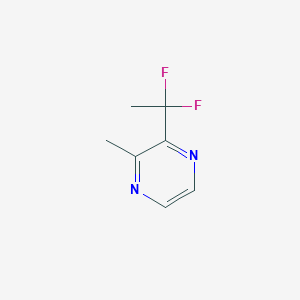
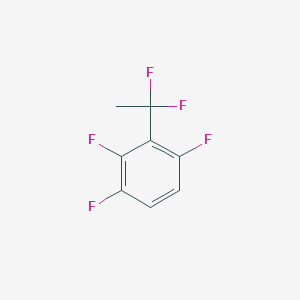
![(1-[Trifluoromethyl]cyclohexyl)benzene](/img/structure/B1390648.png)
